molecular formula C11H14F3N B2579824 4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine CAS No. 2248316-04-1

4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine

Cat. No.: B2579824
CAS No.: 2248316-04-1
M. Wt: 217.235
InChI Key: CTVKTKYVWMENHG-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine is an organic compound characterized by the presence of trifluoromethyl, methyl, and phenyl groups attached to a butan-1-amine backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-methyl-3-phenylbutan-1-one with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine is unique due to its specific combination of trifluoromethyl, methyl, and phenyl groups. This unique structure imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high stability and membrane permeability.

Properties

IUPAC Name

4,4,4-trifluoro-2-methyl-3-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(7-15)10(11(12,13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVKTKYVWMENHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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